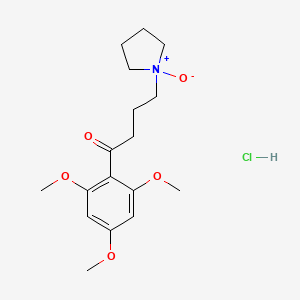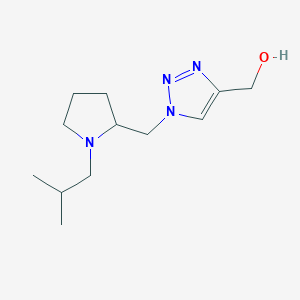
Buflomedil N-Oxide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buflomedil N-Oxide Hydrochloride is a derivative of Buflomedil, a vasoactive drug primarily used to treat peripheral arterial disease. This compound retains the vasodilatory properties of its parent compound and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Buflomedil N-Oxide Hydrochloride typically involves the oxidation of Buflomedil. The process can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency reactors and continuous monitoring of reaction parameters are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Buflomedil N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of Buflomedil to Buflomedil N-Oxide.
Reduction: Reduction of the N-oxide group back to the parent compound.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: this compound.
Reduction: Buflomedil.
Substitution: Derivatives of Buflomedil with modified functional groups.
Applications De Recherche Scientifique
Buflomedil N-Oxide Hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studying its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigating its vasodilatory properties and potential use in treating vascular diseases.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control.
Mécanisme D'action
Buflomedil N-Oxide Hydrochloride exerts its effects by inhibiting α-adrenoceptors, leading to vasodilation. It also inhibits platelet aggregation and improves erythrocyte deformability, which enhances blood flow in ischemic tissues. The compound’s mechanism involves the modulation of calcium channels and the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate.
Comparaison Avec Des Composés Similaires
Buflomedil N-Oxide Hydrochloride is compared with other vasodilators such as:
Pentoxifylline: Similar in improving blood flow but with different mechanisms.
Naftidrofuryl: Another vasodilator with distinct pharmacological properties.
Cinnarizine: Used for similar indications but with a different mode of action.
This compound is unique due to its combined effects on vasodilation, platelet aggregation inhibition, and erythrocyte deformability improvement.
Conclusion
This compound is a versatile compound with significant applications in scientific research and medicine. Its unique properties make it a valuable tool in studying vascular diseases and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C17H26ClNO5 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
4-(1-oxidopyrrolidin-1-ium-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-21-13-11-15(22-2)17(16(12-13)23-3)14(19)7-6-10-18(20)8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H |
Clé InChI |
BGNKMKFPHXUVGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)CCC[N+]2(CCCC2)[O-])OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)




![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)


